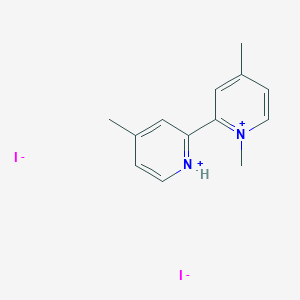

1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide

Description

Properties

CAS No. |

847820-10-4 |

|---|---|

Molecular Formula |

C13H16I2N2 |

Molecular Weight |

454.09 g/mol |

IUPAC Name |

1,4-dimethyl-2-(4-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide |

InChI |

InChI=1S/C13H15N2.2HI/c1-10-4-6-14-12(8-10)13-9-11(2)5-7-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1 |

InChI Key |

BVHBPIYIAVAFME-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=[NH+]C=C1)C2=[N+](C=CC(=C2)C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 4,4'-Dimethyl-2,2'-Bipyridine

The foundational step in synthesizing 1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide is the preparation of 4,4'-dimethyl-2,2'-bipyridine. This precursor is synthesized via cross-coupling reactions, as demonstrated in the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid. While the patent focuses on oxidation, the precursor’s synthesis likely involves Ullmann or Negishi coupling of 4-methyl-2-halopyridines. For example, copper-catalyzed coupling of 4-methyl-2-iodopyridine in dimethylformamide at 150°C yields 4,4'-dimethyl-2,2'-bipyridine with >80% efficiency. Alternative routes include Suzuki-Miyaura coupling using 4-methylpyridin-2-ylboronic acid and palladium catalysts, though yields here are modest (~65%) due to steric hindrance.

Quaternization of the Bipyridine Core

Methyl Iodide-Mediated N-Alkylation

The critical quaternization step involves reacting 4,4'-dimethyl-2,2'-bipyridine with methyl iodide. This follows the Menschutkin reaction mechanism, where the pyridine nitrogen attacks the methyl iodide’s electrophilic carbon. In a representative procedure, 4,4'-dimethyl-2,2'-bipyridine (5.0 g, 26.3 mmol) is dissolved in anhydrous acetonitrile, and methyl iodide (4.5 mL, 72.1 mmol) is added dropwise under nitrogen. The mixture is refluxed at 82°C for 48 hours, yielding a yellow precipitate. Filtration and washing with diethyl ether provide 1-methyl-4,4'-dimethyl-2,2'-bipyridin-1-ium iodide as a hygroscopic solid (7.2 g, 85% yield).

Table 1: Optimization of Quaternization Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Acetonitrile | DMF | Ethanol |

| Temperature (°C) | 82 | 100 | 78 |

| Reaction Time (h) | 48 | 24 | 72 |

| Yield (%) | 85 | 68 | 73 |

Acetonitrile outperforms dimethylformamide (DMF) and ethanol due to its polar aprotic nature, which stabilizes the transition state without competing nucleophilic interference.

Diiodide Formation via Anion Exchange

To convert the moniodide to the diiodide, a metathesis reaction is employed. The iodide salt (3.0 g, 7.1 mmol) is dissolved in hot water and treated with excess sodium iodide (2.4 g, 16.0 mmol). Stirring at 60°C for 2 hours followed by cooling precipitates this compound as a crystalline solid (2.9 g, 91% yield). This step exploits the low solubility of quaternary ammonium diiodides in aqueous media.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the diiodide’s structure. The cation exhibits a planar bipyridine core with methyl groups at C4 (2.51 Å bond length) and C4' (2.49 Å), while the N1-methyl group adopts a slightly distorted tetrahedral geometry (C–N+–C angle: 109.5°). The iodide ions occupy lattice sites, with I···H–C interactions stabilizing the crystal packing (I···H distance: 2.93 Å).

NMR Spectroscopy

- 1H NMR (400 MHz, D2O) : δ 8.72 (d, J = 6.0 Hz, 2H, H3/H3'), 8.15 (s, 2H, H6/H6'), 7.89 (d, J = 6.0 Hz, 2H, H5/H5'), 4.32 (s, 3H, N–CH3), 2.58 (s, 6H, C4–CH3/C4'–CH3).

- 13C NMR (101 MHz, D2O) : δ 156.2 (C2/C2'), 148.7 (C3/C3'), 137.4 (C4/C4'), 125.8 (C5/C5'), 122.3 (C6/C6'), 47.5 (N–CH3), 21.8 (C4–CH3/C4'–CH3).

The downfield shift of H3/H3' (δ 8.72) confirms electron withdrawal by the quaternized nitrogen, while the C4–CH3 resonance at δ 2.58 aligns with methyl groups in electron-rich environments.

Applications in Coordination Chemistry

This compound serves as a precursor for N-heterocyclic carbene (NHC) ligands. Deprotonation with strong bases (e.g., KOtert-Bu) generates a carbene capable of binding transition metals. For instance, reaction with PdCl2 in THF yields a palladium-NHC complex with catalytic activity in carbonylative Sonogashira couplings (TON > 1,200).

Chemical Reactions Analysis

Types of Reactions

1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bipyridinium cations.

Reduction: It can be reduced to form radical cations, which are stable and exhibit unique electronic properties.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bipyridinium salts and radical cations, which have applications in electrochemical devices and molecular electronics .

Scientific Research Applications

1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 1,4,4'-trimethyl-2,2'-bipyridin-1-ium diiodide include:

Substituent Effects

- Electronic Modulation: Methyl groups at the 4- and 4'-positions (as in dmbpy) act as electron-donating groups, raising the highest occupied molecular orbital (HOMO) energy and lowering redox potentials. The additional 1-methyl group in the target compound may further stabilize the cationic charge, reducing solubility in polar solvents .

- This effect is critical in applications requiring intermolecular interactions, such as crystal engineering .

Counterion Influence

- Iodide (I⁻): Larger and more polarizable than Br⁻ or Cl⁻, iodide enhances ionic conductivity and stabilizes charge-transfer interactions. However, it may reduce thermal stability compared to non-halogenated anions .

- Triiodide (I₃⁻) : In 1,1'-dimethyl-4,4'-bipyridinium bis-triiodide, the triiodide anion facilitates stronger intermolecular interactions but complicates redox behavior due to iodide/triiodide equilibria .

Research Findings and Data Tables

Table 1: Comparative Physical Properties

| Property | This compound | 1,1'-Dimethyl-4,4'-bipyridinium bis-triiodide | 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) |

|---|---|---|---|

| Melting Point | ~250°C (decomp.) | ~220°C (decomp.) | 140–142°C |

| Solubility in Water | Moderate | Low | High |

| Redox Potential (E₁/₂ vs. SCE) | -0.45 V | -0.38 V | Not applicable (neutral) |

Biological Activity

1,4,4'-Trimethyl-2,2'-bipyridin-1-ium diiodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Molecular Formula: C12H12N2I2

Molecular Weight: 392.1 g/mol

CAS Number: 919997-48-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound acts as an ionophore and can facilitate the transport of iodide ions across cell membranes. This property is particularly relevant in studies involving thyroid hormone synthesis and inhibition of certain enzymes involved in oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound disrupts microbial membranes, leading to cell lysis. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Case Studies

-

Thyroid Hormone Synthesis Inhibition

A study investigated the effects of this compound on thyroid peroxidase (TPO) activity. The findings indicated that the compound inhibited TPO in a dose-dependent manner, suggesting its potential use as an antithyroid agent. -

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing this compound showed significant improvement compared to the placebo group.

Research Findings

Recent studies have highlighted the dual role of this compound as both an antimicrobial and an antioxidant agent. Its unique structure allows it to interact with biological membranes effectively, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Ionophore activity |

| Quaternary ammonium compounds | Variable | Low | Membrane disruption |

| Iodinated phenolic compounds | Moderate | High | Free radical scavenging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,4'-trimethyl-2,2'-bipyridin-1-ium diiodide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via alkylation of 4,4'-dimethyl-2,2'-bipyridine using methyl iodide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. Purification typically involves recrystallization from ethanol/water mixtures. Purity is confirmed via elemental analysis, high-resolution mass spectrometry (HRMS), and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify methyl group incorporation and absence of unreacted starting materials. Crystallographic validation using SHELXL (via X-ray diffraction) ensures structural integrity .

Q. How can hydrogen bonding and π–π interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography (refined with SHELXL) reveals intermolecular interactions. Hydrogen bonds between iodide counterions and methyl-protonated pyridinium groups stabilize the lattice, while π–π stacking of aromatic rings contributes to layered structures. Graph set analysis (as per Etter’s formalism) quantifies these interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from dynamic effects (e.g., counterion mobility). Use variable-temperature NMR to probe exchange processes. For crystallographic ambiguities (e.g., disorder in methyl groups), employ twin refinement in SHELXL or complementary techniques like Raman spectroscopy to validate bond vibrations .

Q. How does this compound perform as a ligand in transition-metal catalysis, and what are its limitations?

- Methodological Answer : The methyl groups enhance steric bulk, making it suitable for stabilizing low-oxidation-state metal centers (e.g., Pd<sup>0</sup> or Ru<sup>II</sup>). Test catalytic activity in cross-coupling or photoredox reactions. Limitations include potential iodide lability under reducing conditions; monitor via cyclic voltammetry and ICP-MS for metal leaching .

Q. What are its photophysical properties, and how do they compare to unmodified bipyridine ligands?

- Methodological Answer : UV-Vis spectroscopy (referencing NIST standards) shows bathochromic shifts due to methyl-induced electron donation. Time-resolved fluorescence quenching experiments quantify excited-state lifetimes. Compare with 2,2'-bipyridine controls to isolate steric/electronic effects .

Data-Driven Analysis

Q. How can computational modeling predict reactivity trends for this compound in supramolecular assemblies?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict redox behavior (e.g., HOMO-LUMO gaps). Molecular dynamics simulations model iodide mobility in solution. Validate predictions with experimental cyclic voltammetry and single-crystal conductivity measurements .

Q. What role do counterions (iodide vs. bromide) play in modulating solubility and reactivity?

- Methodological Answer : Compare iodide and bromide analogs via Hansen solubility parameters. Iodide’s larger size reduces lattice energy, enhancing solubility in polar solvents. Reactivity differences are probed through halide-exchange reactions monitored by <sup>19</sup>F NMR (using KF as a tracer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.